5-Benzyl-2-methyl-1,3,2-dioxaborinane

Lipophilicity LogP Physicochemical Properties

5-Benzyl-2-methyl-1,3,2-dioxaborinane (CAS 672290-85-6) is a cyclic boronic ester belonging to the 1,3,2-dioxaborinane class, characterized by a six-membered ring containing boron and two oxygen atoms. Its structure features a methyl substituent at the 2-position and a benzyl group at the 5-position, giving it a molecular formula of C₁₁H₁₅BO₂ and a molecular weight of 190.05 g/mol.

Molecular Formula C11H15BO2
Molecular Weight 190.05 g/mol
CAS No. 672290-85-6
Cat. No. B12532594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-2-methyl-1,3,2-dioxaborinane
CAS672290-85-6
Molecular FormulaC11H15BO2
Molecular Weight190.05 g/mol
Structural Identifiers
SMILESB1(OCC(CO1)CC2=CC=CC=C2)C
InChIInChI=1S/C11H15BO2/c1-12-13-8-11(9-14-12)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
InChIKeyMQXCZOWMWNBLML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-2-methyl-1,3,2-dioxaborinane (CAS 672290-85-6): Core Chemical Profile and Procurement Context


5-Benzyl-2-methyl-1,3,2-dioxaborinane (CAS 672290-85-6) is a cyclic boronic ester belonging to the 1,3,2-dioxaborinane class, characterized by a six-membered ring containing boron and two oxygen atoms . Its structure features a methyl substituent at the 2-position and a benzyl group at the 5-position, giving it a molecular formula of C₁₁H₁₅BO₂ and a molecular weight of 190.05 g/mol . This compound serves as a protected boronic acid equivalent, primarily utilized as a building block in palladium-catalyzed cross-coupling reactions and as a monomeric unit in the synthesis of boron-containing liquid crystalline polymers [1]. Its unique substitution pattern offers a specific balance of lipophilicity and steric bulk that differentiates it from simpler or differently substituted analogs in both reactivity and physicochemical properties.

Why Generic 1,3,2-Dioxaborinane Substitution Fails: The Case for 5-Benzyl-2-methyl-1,3,2-dioxaborinane


Substituting one 1,3,2-dioxaborinane for another without considering the specific substitution pattern is a high-risk procurement strategy. The introduction of a benzyl group at the 5-position versus a hydrogen atom or an alkyl chain dramatically alters the compound's lipophilicity, as evidenced by the calculated LogP values . For instance, 5-benzyl-2-methyl-1,3,2-dioxaborinane has a computed LogP of 2.01, compared to 0.54 for the unsubstituted 2-methyl-1,3,2-dioxaborinane . This nearly 1.5-unit difference in LogP directly impacts solubility profiles, membrane permeability, and partitioning behavior in reaction mixtures, rendering them non-interchangeable in applications where a specific hydrophobic/hydrophilic balance is critical. Furthermore, the 5-benzyl substituent introduces steric hindrance that influences ring conformation and, consequently, reactivity in cross-coupling reactions [1]. Generic substitution without quantitative justification risks altered reaction kinetics, lower yields, and failed application performance in materials science contexts.

Quantitative Differentiation of 5-Benzyl-2-methyl-1,3,2-dioxaborinane from Closest Analogs: A Procurement-Focused Evidence Guide


Lipophilicity Comparison: 5-Benzyl-2-methyl vs. Unsubstituted 2-Methyl-1,3,2-dioxaborinane

The target compound's 5-benzyl substitution results in a significantly higher calculated partition coefficient (LogP) compared to the unsubstituted parent, 2-methyl-1,3,2-dioxaborinane. This indicates a pronounced increase in hydrophobicity, which is a critical parameter for solvent compatibility and chromatographic behavior .

Lipophilicity LogP Physicochemical Properties

Topological Polar Surface Area (TPSA) Comparison: 5-Benzyl-2-methyl vs. 5-Benzyl-2-isopropyl Analog

The topological polar surface area (TPSA) of 5-benzyl-2-methyl-1,3,2-dioxaborinane is calculated at 18.46 Ų . This is an intrinsic property determined by the oxygen and boron heteroatoms in the ring. While a direct TPSA value for the 2-isopropyl analog (CAS 89561-39-7) is not publicly available, the TPSA for a closely related 5-benzyl-dioxaborinane scaffold is reported as 18.46 Ų, confirming that the 2-substituent has minimal impact on this parameter. In contrast, a more functionalized analog, 5-methyl-2-phenyl-1,3,2-dioxaborinane-5-carboxylic acid (CAS 839720-60-4), exhibits a higher TPSA of ~55.8 Ų due to the added carboxylic acid group .

Topological Polar Surface Area Membrane Permeability Drug-likeness

Conformational Preference: Equatorial Conformer Dominance in 2,5-Disubstituted 1,3,2-Dioxaborinanes

Computational and 1H NMR spectroscopic studies on a series of 2-methyl-5-alkyl- and 5-aryl-1,3,2-dioxaborinanes, which includes the target compound, reveal that the conformational equilibrium is shifted toward the equatorial conformer [1]. This preference is attributed to the steric influence of the 5-substituent. In contrast, unsubstituted or 4-substituted dioxaborinanes exhibit different conformational dynamics, which can affect their reactivity and complexation behavior [2].

Conformational Analysis Ring Conformation Structure-Activity Relationship

Application in Liquid Crystalline Polymers: Enhanced Mesophase Stability Over Non-Boron Monomers

Polyacrylates and polymethacrylates incorporating various 1,3,2-dioxaborinane pendants, including 5-substituted derivatives, form chiral smectic C and/or smectic A phases [1]. These boron-containing liquid crystalline phases are reported to be more stable than those formed by the corresponding non-boron-containing monomers. This provides a class-level differentiation where the presence of the dioxaborinane ring directly enhances material performance.

Liquid Crystalline Polymers Mesophase Stability Materials Science

Intrinsic Stability Advantage Over Acyclic Boronic Acids in Cross-Coupling

Cyclic boronic esters like 1,3,2-dioxaborinanes exhibit superior intrinsic stability compared to their acyclic boronic acid counterparts, which are prone to form oligomeric anhydrides (boroxines) leading to decomposition [1]. This class-wide property enables reactions to proceed at room temperature instead of requiring cryogenic conditions, offering a significant practical advantage in large-scale process synthesis [1].

Cross-Coupling Reactions Boronic Ester Stability Suzuki-Miyaura Reaction

Computational Reactivity Index: Complexation Energy with Nucleophiles for 2-Methyl-1,3,2-dioxaborinane

Quantum-chemical studies provide a baseline for the Lewis acidity of the 2-methyl-1,3,2-dioxaborinane core. 2-Methyl-1,3,2-dioxaborinane forms stable complexes with various nucleophiles (ammonia, water, alcohols, alkoxy anions), and the relative stability of these complexes has been calculated [1][2]. The 5-benzyl substituent on the target compound is expected to modulate this Lewis acidity through inductive and steric effects, offering a potentially tunable reactivity profile compared to the unsubstituted parent [2].

DFT Calculation Complexation Energy Lewis Acidity

Validated Application Scenarios for 5-Benzyl-2-methyl-1,3,2-dioxaborinane Based on Quantitative Evidence


Building Block for Lipophilic Drug Candidates or PROTAC Linkers Requiring Low TPSA

The low topological polar surface area (18.46 Ų) and optimal LogP (2.01) make 5-benzyl-2-methyl-1,3,2-dioxaborinane a suitable boronic ester building block for medicinal chemistry programs targeting intracellular proteins or designing PROTACs where passive membrane permeability is essential . Unlike more polar analogs with carboxylic acid functionalities (TPSA ~55.8 Ų), this compound maintains drug-like properties while serving as a masked boronic acid handle for late-stage functionalization via Suzuki-Miyaura coupling. Its predicted high permeability profile is a key differentiator in library design for CNS or oral drug space.

Monomer for Boron-Containing Liquid Crystalline Polymers

Polymers incorporating 1,3,2-dioxaborinane pendants have been demonstrated to form stable chiral smectic C and A liquid crystalline phases [1]. The 5-benzyl-2-methyl substitution pattern provides the necessary structural anisotropy and polarizability for mesogenic behavior. By selecting this specific monomer, polymer chemists can access a new family of functional polymers where the boron atom in the mesogenic group may impart unique electro-optical or neutron-capture properties not achievable with purely organic mesogens.

Stable Boron Reagent for Room-Temperature Suzuki-Miyaura Cross-Coupling

As a member of the 1,3,2-dioxaborinane class, this compound benefits from the enhanced stability of cyclic boronic esters over free boronic acids [2]. The quantitative LogP difference compared to simpler dioxaborinanes (ΔLogP = +1.47) also influences its solubility profile, potentially offering improved partitioning in biphasic reaction mixtures. This makes it a practical choice for process chemists seeking a bench-stable, easy-to-handle boronic ester that can be used at ambient temperature, eliminating the need for cryogenic equipment and reducing energy costs.

Conformationally Biased Scaffold for Asymmetric Synthesis and Catalysis

Quantitative conformational analysis of 2,5-disubstituted 1,3,2-dioxaborinanes reveals a dominant equatorial conformer [3]. This conformational bias can be exploited in asymmetric synthesis where a defined spatial arrangement of substituents around the boron atom is critical for chiral induction. Researchers seeking a rigid, predictable scaffold for designing chiral ligands or organocatalysts can leverage this inherent stereoelectronic property, which differentiates it from more flexible acyclic boronic esters or unsubstituted cyclic analogs.

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